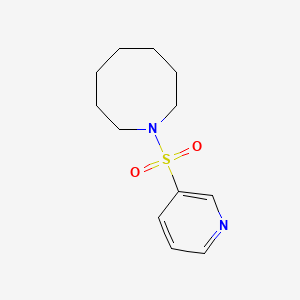
1-Pyridin-3-ylsulfonylazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-3-ylsulfonylazocane is a heterocyclic compound that features a sulfonyl group attached to a pyridine ring and an azocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pyridin-3-ylsulfonylazocane can be synthesized through a multi-step process involving the formation of pyridine-3-sulfonyl chloride as an intermediate. The synthesis begins with the diazotization of 3-aminopyridine using isoamyl nitrite and 1,5-naphthalenedisulfonic acid in a microchannel reactor . The resulting diazonium salt is then reacted with thionyl chloride to form pyridine-3-sulfonyl chloride . This intermediate can be further reacted with azocane under appropriate conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound involves the use of continuous flow reactors to ensure high yield and purity. The use of microchannel reactors for the diazotization and chlorosulfonylation steps allows for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyridin-3-ylsulfonylazocane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Pyridin-3-ylsulfonylazocane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-Pyridin-3-ylsulfonylazocane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of this compound to these targets can disrupt cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Pyridin-3-ylsulfonylazocane can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Pyrazole derivatives: Known for their versatility in medicinal chemistry, pyrazole derivatives share some structural similarities with this compound.
Pyridinium salts: These compounds are structurally related and have diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of a pyridine ring with a sulfonyl group and an azocane ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-pyridin-3-ylsulfonylazocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-17(16,12-7-6-8-13-11-12)14-9-4-2-1-3-5-10-14/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXLVRGEZPJLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B7597495.png)
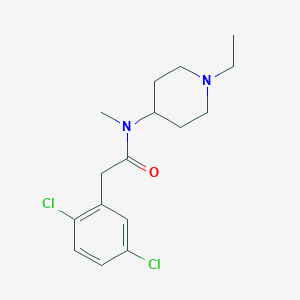
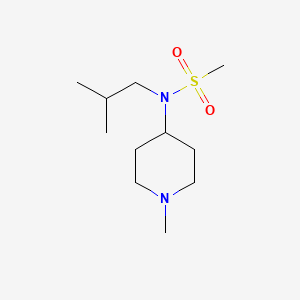
![2-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B7597517.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-6-methylquinazoline](/img/structure/B7597529.png)
![Methyl 2-[[6-(dimethylamino)pyridine-3-carbonyl]amino]-2-phenylacetate](/img/structure/B7597539.png)

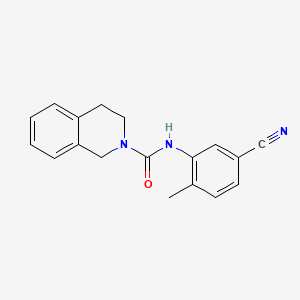
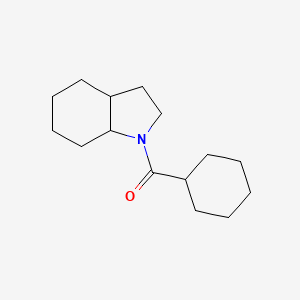
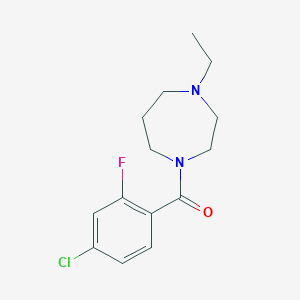
![N-[2-(3-methylpiperidin-1-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7597575.png)
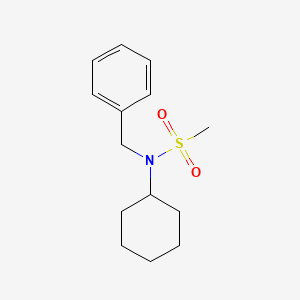
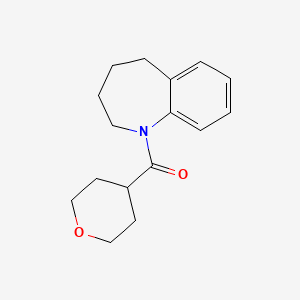
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7597594.png)
